Welcome to the BenchChem Online Store!
molecular formula C8H7F4NO B1585689 2-(1,1,2,2-Tetrafluoroethoxy)aniline CAS No. 35295-34-2

2-(1,1,2,2-Tetrafluoroethoxy)aniline

Cat. No. B1585689
M. Wt: 209.14 g/mol
InChI Key: MUSFRWGGGZNTGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05858924

Procedure details

A solution containing 3.8 g (55 mmol) of sodium nitrite in 6 mL of water was added slowly with cooling and stirring to a mixture of 12.3 g (50 mmol) of 2-(1,1,2,2-tetrafluoroethoxy)aniline, 18 mL of concentrated aqueous hydrochloric acid, and 5 mL of acetic acid that was precooled to -10° C. After 45 min, the resulting mixture was added in portions to a -10° C. solution of 1.3 g (18 mmol) of cuprous chloride and 0.5 g (4 mmol) of cupric chloride in 50 mL of acetic acid saturated with sulfur dioxide (more than 12 g). The mixture was then warmed to ambient temperature and stirred for 90 min after which it was poured onto ice. The mixture obtained was extracted with diethyl ether and the extract was washed with water, dried over magnesium sulfate, and concentrated by evaporation under reduced pressure. The residue was chromatographed on silica gel eluting with a mixture of hexane and ethyl acetate. The fractions containing product were combined and concentrated by evaporation under reduced pressure to obtain 11.0 g (75 percent of theory) of the title compound as a yellow oil. NMR: 1H (CDCl3): 8.07(dd, 1H, J=1.7, 8.0), 7.76(ddd, 1H, J=1.7, 7.8, 8.1), 7.59(dd, 1H, J=1.2, 8.1), 7.45(ddd, 1H, J=1.2, 7.8, 8.0), 6.05(tt, 1H, J=4.0, 53.0). The mass spectrum had a parent peak M+ 292.
Quantity
3.8 g
Type
reactant
Reaction Step One
Name
Quantity
6 mL
Type
solvent
Reaction Step One
Quantity
12.3 g
Type
reactant
Reaction Step Two
Quantity
18 mL
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
solvent
Reaction Step Two
[Compound]
Name
cuprous chloride
Quantity
1.3 g
Type
reactant
Reaction Step Three
[Compound]
Name
cupric chloride
Quantity
0.5 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
N([O-])=O.[Na+].[F:5][C:6]([F:18])([O:10][C:11]1[CH:17]=[CH:16][CH:15]=[CH:14][C:12]=1N)[CH:7]([F:9])[F:8].[ClH:19].[S:20](=[O:22])=[O:21]>O.C(O)(=O)C>[F:5][C:6]([F:18])([O:10][C:11]1[CH:17]=[CH:16][CH:15]=[CH:14][C:12]=1[S:20]([Cl:19])(=[O:22])=[O:21])[CH:7]([F:9])[F:8] |f:0.1|

Inputs

Step One
Name
Quantity
3.8 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Name
Quantity
6 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
12.3 g
Type
reactant
Smiles
FC(C(F)F)(OC1=C(N)C=CC=C1)F
Name
Quantity
18 mL
Type
reactant
Smiles
Cl
Name
Quantity
5 mL
Type
solvent
Smiles
C(C)(=O)O
Step Three
Name
cuprous chloride
Quantity
1.3 g
Type
reactant
Smiles
Name
cupric chloride
Quantity
0.5 g
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)=O
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for 90 min after which it
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added slowly
TEMPERATURE
Type
TEMPERATURE
Details
with cooling
CUSTOM
Type
CUSTOM
Details
was precooled to -10° C
ADDITION
Type
ADDITION
Details
was poured onto ice
CUSTOM
Type
CUSTOM
Details
The mixture obtained
EXTRACTION
Type
EXTRACTION
Details
was extracted with diethyl ether
WASH
Type
WASH
Details
the extract was washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated by evaporation under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was chromatographed on silica gel eluting with a mixture of hexane and ethyl acetate
ADDITION
Type
ADDITION
Details
The fractions containing product
CONCENTRATION
Type
CONCENTRATION
Details
concentrated by evaporation under reduced pressure

Outcomes

Product
Details
Reaction Time
45 min
Name
Type
product
Smiles
FC(C(F)F)(OC1=C(C=CC=C1)S(=O)(=O)Cl)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.